molecular formula C16H13NO3 B1218637 3-Hydroxy-3-phenacyloxindole CAS No. 52552-33-7

3-Hydroxy-3-phenacyloxindole

Cat. No. B1218637
CAS RN: 52552-33-7
M. Wt: 267.28 g/mol
InChI Key: BIOYMYKQUHGHGY-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenacyloxindole is a heterocyclic compound that belongs to the oxindole family . It has been studied for its structural similarity to diphenylhydantoin, a drug used for the treatment of generalized tonic-clonic seizures .


Synthesis Analysis

The synthesis of 3-Hydroxy-3-phenacyloxindole involves the condensation of substituted isatins and substituted acetophenones . This reaction has been developed as a protocol to obtain a wide range of biologically important 3-hydroxy-3-phenacyloxindole derivatives in good yield (up to 93%) under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-phenacyloxindole was determined by X-ray diffraction methods . The amide group in the compound exhibits delocalization of the pi-electrons over the three atoms (N, C, and O), while the bond linking the amide to the tetrahedral carbon atom is a single bond .


Chemical Reactions Analysis

The reaction between indolin-2-ones and α-substituted ketones has been developed as a protocol for the synthesis of 3-hydroxy-3-phenacyloxindole derivatives . This reaction can yield a wide range of biologically important 3-hydroxy-3-phenacyloxindole derivatives .


Physical And Chemical Properties Analysis

3-Hydroxy-3-phenacyloxindole has a molecular formula of C16H13NO3 and a molecular weight of 267.28 g/mol .

Scientific Research Applications

Monoamine Oxidase Inhibitors

3-Hydroxy-3-phenacyloxindole analogues have been studied for their inhibitory activity towards monoamine oxidase (MAO) A and B. These compounds, particularly 1-Benzyl-3-hydroxy-3-(4′-hydroxyphenacyl)oxindole, have shown potent and selective inhibition of MAO-A, indicating potential therapeutic applications for MAO-associated neurological disorders (Tripathi, Krishnamurthy, & Ayyannan, 2016).

Anticonvulsant Activity

Research exploring the structural similarities of 3-hydroxy-3-phenacyloxindole to drugs like carbamazepine and diphenylhydantoin, which are used for treating generalized tonic-clonic seizures, suggests potential anticonvulsant properties. The structural and electronic features of these compounds align with current models for anticonvulsant activity (Codding, Lee, & Richardson, 1984).

Chemical Synthesis Techniques

There have been developments in chemical synthesis methods involving 3-hydroxy-3-phenacyloxindole derivatives. For instance, an unprecedented reaction between indolin-2-ones and α-substituted ketones has been developed to obtain these derivatives under mild reaction conditions, suggesting its utility in various chemical syntheses (Bai et al., 2016).

Dual Fatty Acid Amide Hydrolase and Cholinesterase Inhibitors

Some 3-hydroxy-3-phenacyloxindole analogs have been identified as dual inhibitors of fatty acid amide hydrolase (FAAH) and cholinesterases (ChEs), which is a novel strategy for the management of neurodegeneration. These compounds have shown promising results in the balanced multifunctional profile with inhibition of FAAH, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), offering potential in Alzheimer's disease treatment (Tripathi & Ayyannan, 2020).

Future Directions

Further studies on the lead inhibitors, including co-crystallization of inhibitor-MAO complexes and in vivo evaluations, are essential for their development as potential therapeutic agents for the treatment of MAO-associated neurological disorders .

properties

IUPAC Name

3-hydroxy-3-phenacyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-16(20)12-8-4-5-9-13(12)17-15(16)19/h1-9,20H,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOYMYKQUHGHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967754
Record name 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-phenacyloxindole

CAS RN

52552-33-7, 88730-73-8, 5322-12-3
Record name 3-Hydroxy-3-phenacyloxindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052552337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-3-hydroxy-3-(2-oxo-2-phenylethyl)-2H-indol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088730738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC169512
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
RKP Tripathi, S Krishnamurthy… - ChemMedChem, 2016 - Wiley Online Library
… a new series of 3-hydroxy-3-phenacyloxindole analogues 9–27… The N-benzylisatin-based 3-hydroxy-3-phenacyloxindole … A selectivity of 3-hydroxy-3-phenacyloxindole analogues could …
FD Popp, BE Donigan - Journal of Pharmaceutical Sciences, 1979 - Elsevier
Substituted isatins and substituted acetophenones were condensed to give analogs of 3-hydroxy-3-phenacyloxindole. These alcohols were dehydrated, and the alkene was reduced. …
Number of citations: 56 www.sciencedirect.com
PW Codding, TA Lee… - Journal of medicinal …, 1984 - ACS Publications
… The molecular structures of cyheptamide and 3-hydroxy-3-phenacyloxindole were … The shapes of cyheptamide, 3-hydroxy-3-phenacyloxindole,and carbamazepine have three …
Number of citations: 44 pubs.acs.org
RKP Tripathi, SR Ayyannan - Archiv der Pharmazie, 2020 - Wiley Online Library
… In the present work, a library of 3-hydroxy-3-phenacyloxindole analogs was screened for FAAH and ChEs (acetylcholinesterase [AChE]/butyrylcholinesterase [BuChE]) inhibition. 1-…
Number of citations: 4 onlinelibrary.wiley.com
M Bai, Y You, YZ Chen, GY Xiang, XY Xu… - Organic & …, 2016 - pubs.rsc.org
… for the preparation of 3-hydroxy-3-phenacyloxindole analogs. In this … strategy to obtain 3-hydroxy-3-phenacyloxindole analogs in … 3-hydroxy-3-phenacyloxindole derivatives (Scheme 1). …
Number of citations: 12 pubs.rsc.org
HG Lindwall, JS Maclennan - Journal of the American Chemical …, 1932 - ACS Publications
… The product is evidently the result of interaction of the beta carbonyl of isatinwith the methyl group of acetophenone and its structure is 3hydroxy-3-phenacyloxindole (I). This structure is …
Number of citations: 86 pubs.acs.org
F Zhong, W Yao, X Dou, Y Lu - Organic letters, 2012 - ACS Publications
… We have also demonstrated the value of our method in a practical synthesis of biologically important 3-hydroxy-3-phenacyloxindole. Further investigations toward a deeper …
Number of citations: 97 pubs.acs.org
WR Conn - 1936 - search.proquest.com
… 3-Hydroxy-3-phenacyloxindole was converted to its oxime (XX), which did not lend itself to reduction because of its low solubility in any of the solvents in which it could be reduced. For …
Number of citations: 0 search.proquest.com
CW Suh, CW Chang, KW Choi, YJ Lim, DY Kim - Tetrahedron Letters, 2013 - Elsevier
… We believe that this method provides a practical entry for the preparation of biologically important chiral 3-hydroxy-3-phenacyloxindole derivatives. Further study of this catalytic …
Number of citations: 77 www.sciencedirect.com
D Zacharova-Kalavska, A Košturiak - Collection of Czechoslovak …, 1975 - cccc.uochb.cas.cz
… 3-Phenacylideneoxindole (mp 193-194C) was prepared according to ref.12 from 3-hydroxy-3-phenacyloxindole (mp 169-171C) by dehydration in acid medium. 3-Hydroxy-3-phena…
Number of citations: 3 cccc.uochb.cas.cz

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